5-bromo-2-nitro-N-phenylpyridin-3-amine

Overview

Description

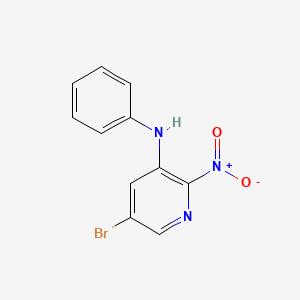

5-bromo-2-nitro-N-phenylpyridin-3-amine is a chemical compound with the molecular formula C11H8BrN3O2 It is known for its unique structure, which includes a bromine atom, a nitro group, and a phenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-nitro-N-phenylpyridin-3-amine typically involves the nitration of 5-bromo-2-aminopyridine followed by the coupling of the resulting intermediate with aniline. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-nitro-N-phenylpyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of 5-amino-2-nitro-N-phenylpyridin-3-amine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role as a Precursor:

5-Bromo-2-nitro-N-phenylpyridin-3-amine serves as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be modified into compounds that target specific diseases, including cancer and infectious diseases. The presence of the nitro group enhances its reactivity and potential biological activity, making it a valuable lead compound in drug discovery efforts .

Case Study:

In a study focused on developing anti-cancer agents, derivatives of this compound were synthesized and evaluated for their inhibitory effects on cancer cell lines. Results indicated that certain modifications led to increased potency against specific tumor types, highlighting the compound's versatility in medicinal chemistry .

Biochemical Research

Investigating Biological Pathways:

This compound is utilized in studies aimed at understanding enzyme inhibition and receptor binding. Research has shown that it may interact with proteins involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic applications .

Interaction Studies:

Preliminary investigations into the binding affinity of this compound with various biological targets have suggested that it may inhibit key enzymes involved in disease processes. Such studies are crucial for elucidating the compound's role in therapeutic strategies .

Material Science

Novel Material Development:

The unique electronic properties of this compound make it a candidate for creating organic semiconductors and other advanced materials. Its structural features allow for tuning electronic properties, which is essential for applications in organic electronics .

Research Findings:

Research has demonstrated that compounds with similar structures exhibit promising characteristics as organic semiconductors, leading to their exploration in the development of flexible electronic devices and sensors .

Agricultural Chemistry

Formulation of Agrochemicals:

this compound is being investigated for its potential use in formulating effective pesticides and herbicides. Its chemical properties may contribute to enhanced crop protection strategies .

Case Study:

In agricultural studies, derivatives of this compound have shown efficacy against specific pests and diseases affecting crops, suggesting its utility in developing new agrochemical products .

Analytical Chemistry

Standardization in Analytical Methods:

This compound is employed as a standard in various analytical techniques, aiding in the detection and quantification of similar compounds across different samples. Its stable nature makes it suitable for calibration purposes in chromatographic methods .

Applications in Research:

Analytical studies utilizing this compound have facilitated the identification of related compounds in complex mixtures, demonstrating its importance in quality control and research settings .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Serves as a precursor for drugs targeting specific diseases; shows anti-cancer potential. |

| Biochemical Research | Investigates enzyme inhibition; interacts with proteins involved in metabolic pathways. |

| Material Science | Explored for creating organic semiconductors; enhances electronic properties for advanced materials. |

| Agricultural Chemistry | Potential use in formulating pesticides; effective against crop pests and diseases. |

| Analytical Chemistry | Used as a standard for detection and quantification; aids in chromatographic methods. |

Mechanism of Action

The mechanism of action of 5-bromo-2-nitro-N-phenylpyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and phenyl group also contribute to its reactivity and interaction with molecular pathways .

Comparison with Similar Compounds

Similar Compounds

- 5-bromo-2-nitropyridine

- 5-bromo-2-aminopyridine

- 2-nitro-N-phenylpyridin-3-amine

Uniqueness

5-bromo-2-nitro-N-phenylpyridin-3-amine is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring, along with a phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name |

5-bromo-2-nitro-N-phenylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2/c12-8-6-10(11(13-7-8)15(16)17)14-9-4-2-1-3-5-9/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHTXLITAPBRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(N=CC(=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385704 | |

| Record name | 5-bromo-2-nitro-N-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194140 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5342-60-9 | |

| Record name | 5-bromo-2-nitro-N-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.